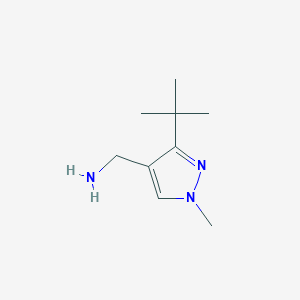

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(3-tert-butyl-1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFAOXXRUOBBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Aminomethylation of Pyrazole Derivatives

One of the primary routes to prepare (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine involves the introduction of the methanamine group onto a suitably substituted pyrazole ring.

- Starting Materials: The synthesis typically begins with 3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl derivatives or related pyrazole amines.

- Aminomethylation Reaction: A common approach is the reaction of the pyrazole ring with formaldehyde and methylamine or methylamine hydrochloride under controlled conditions, often in ethanol or other suitable solvents.

- Reaction Conditions: For example, methylamine hydrochloride and paraformaldehyde in absolute ethanol heated at 60–75°C for several hours can effect the aminomethylation at the 4-position of the pyrazole ring. After reaction completion, the mixture is cooled, solvent removed, and the product purified by extraction and chromatography.

- Yield and Purity: Yields reported for similar pyrazolylmethanamine derivatives range from 70% to over 80%, with purification by flash chromatography or recrystallization to achieve high purity.

Summary Table of Preparation Methods

| Method No. | Synthetic Route | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aminomethylation of pyrazole | Methylamine HCl, paraformaldehyde, EtOH, 60–75°C, 10 hr | ~82 | Straightforward, high yield, requires purification by chromatography |

| 2 | Condensation to imine + reduction | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 2-pyridinecarboxaldehyde, MgSO4, MeOH, RT, 24 hr | 81 (imine) | Ambient temperature, uncatalyzed, high atom economy; reduction step needed for amine |

| 3 | Functional group transformations on commercial precursors | Commercial N-methyl-1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | Variable | Used for derivatization, not direct synthesis of target amine |

Analytical and Characterization Notes

- The synthesized compounds are typically characterized by a combination of spectroscopic techniques:

- NMR Spectroscopy: 1D and 2D NMR (HSQC, HMBC, COSY) to confirm substitution patterns and connectivity.

- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) or electrospray ionization (ESI-MS) for molecular weight confirmation.

- Elemental Analysis: CHNS elemental analysis to verify purity and composition.

- Reaction monitoring is commonly done by thin-layer chromatography (TLC).

- Purification is often achieved by flash chromatography on silica gel using dichloromethane/methanol mixtures as eluents.

Research Findings and Considerations

- The ambient-temperature condensation method for imine formation is notable for its simplicity, high atom economy, and clean reaction profile, making it attractive for scale-up and medicinal chemistry applications.

- Aminomethylation using methylamine and paraformaldehyde is a classical and reliable method for introducing the methanamine group on pyrazoles.

- The choice of solvent, temperature, and drying agents critically affects the yield and purity of the intermediates and final products.

- Commercial availability of some substituted pyrazolylmethanamines facilitates the synthesis of derivatives but may limit structural diversity unless further functionalization steps are employed.

Chemical Reactions Analysis

Types of Reactions

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various substituted pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring with specific substituents: a tert-butyl group, a methyl group, and a methanamine moiety. These structural characteristics contribute to its unique chemical reactivity and biological activity.

Synthesis Methods:

- Condensation Reaction : A common synthesis route involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde under reductive conditions. This method often utilizes magnesium sulfate as a drying agent to yield high purity products.

- Solvent-Free Techniques : Recent advancements highlight the use of solvent-free methods for synthesizing this compound, which enhance reaction efficiency and reduce environmental impact .

Chemistry

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine serves as a valuable building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various reactions including:

- Oxidation : Producing pyrazole oxides.

- Reduction : Yielding different amine derivatives.

- Substitution Reactions : Forming various substituted pyrazole derivatives.

Biology

The compound has shown potential in biological studies, particularly in enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to interact with specific molecular targets:

- Enzyme Inhibition : Studies indicate that it can inhibit lactate dehydrogenase (LDH) activity in cancer cell lines, disrupting metabolic pathways critical for cell survival .

- Receptor Interaction : It may modulate cellular signaling pathways by binding to receptor sites.

Medicine

Research into the medicinal properties of pyrazole derivatives, including this compound, has revealed promising therapeutic effects:

- Anticancer Activity : The compound has demonstrated significant inhibition of cancer cell growth by targeting metabolic enzymes like LDH .

- Anti-inflammatory Properties : Pyrazole derivatives are being investigated for their potential to alleviate inflammation.

Industrial Applications

In the industrial sector, this compound is being explored for:

- Agrochemicals : Its efficacy as a pesticide or herbicide is under investigation due to its biological activity against pests.

- Pharmaceuticals : The compound's role in drug development is significant, especially in creating novel therapeutic agents targeting specific diseases .

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Research : A study demonstrated that this compound effectively inhibits LDH activity in pancreatic cancer cells, leading to reduced lactate production and glycolysis .

- Enzyme Inhibition Studies : Research focused on the interaction of this compound with various enzymes shows its potential as a lead compound for developing new inhibitors targeting metabolic pathways crucial for cancer cell survival .

Mechanism of Action

The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) improve oxidative stability but may reduce basicity of the methanamine group.

- Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher polarity, enhancing aqueous solubility compared to hydrophobic tert-butyl or CF₃ analogues.

Physicochemical Data

- Solubility : provides solubility data for benzenemethanamine derivatives in organic solvents (e.g., N,N-dimethylformamide), but direct data for the target compound is lacking. Structural trends suggest tert-butyl substitution reduces aqueous solubility compared to methoxy analogues .

Biological Activity

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine, identified by its CAS number 1174309-25-1, is a compound within the pyrazole family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure

The compound features a pyrazole ring substituted with a tert-butyl group and a methanamine moiety, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with suitable aldehydes or ketones under reductive conditions. For example, a one-pot reductive amination process has been described, yielding high purity and good yields of the target compound through solvent-free methods .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study focused on lactate dehydrogenase (LDH) inhibitors revealed that certain pyrazole-based compounds could inhibit LDH enzymatic activity effectively in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells. These compounds demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production and glycolysis in these cells .

The mechanism underlying the anticancer effects of pyrazole derivatives often involves the inhibition of metabolic pathways critical for cancer cell survival. The inhibition of LDH activity disrupts anaerobic glycolysis, forcing cancer cells to rely on less efficient energy production pathways, which can lead to cell death .

Study 1: Anticancer Efficacy

A quantitative high-throughput screening campaign was conducted to identify potent inhibitors among pyrazole derivatives. The lead compound from this series exhibited significant inhibition of both LDHA and LDHB, correlating with reduced lactate output in treated cancer cells. This study underscores the potential of pyrazole-based compounds as therapeutic agents in oncology .

Study 2: Synthesis and Characterization

In another investigation, this compound was synthesized via a solvent-free method yielding an 88% product recovery rate. The characterization using FTIR and NMR confirmed the structure and purity of the compound, facilitating further biological testing .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1174309-25-1 |

| Molecular Formula | CHN |

| Molecular Weight | 194.24 g/mol |

| Synthesis Yield | 88% |

| LDH Inhibition (IC50) | Low nM range |

Q & A

Basic Research Question

- ¹H NMR : Expect signals for tert-butyl (δ ~1.3 ppm, singlet), pyrazole protons (δ ~7.5–8.0 ppm), and methanamine protons (δ ~2.8–3.5 ppm, split due to coupling with adjacent groups). The methyl group at N1 appears as a singlet near δ ~3.8–4.0 ppm .

- ¹³C NMR : Tert-butyl carbons resonate at δ ~28–30 ppm (CH₃) and ~35 ppm (quaternary C). The pyrazole carbons range from δ ~105–150 ppm, depending on substitution .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure. Use HRMS for precise mass determination .

What experimental strategies are employed to investigate the catalytic potential of this compound in asymmetric synthesis?

Advanced Research Question

- Ligand Design : Modify the tert-butyl group to tune steric bulk, enhancing enantioselectivity in metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings).

- Screening : Test catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling) under varied conditions (solvent, temperature, base). Use chiral HPLC or NMR to assess enantiomeric excess .

- Computational Studies : Perform DFT calculations to predict transition-state geometries and rationalize selectivity trends .

How can researchers assess the pharmacological activity of this compound against microbial targets?

Advanced Research Question

- In Vitro Assays :

- Cytotoxicity : Validate selectivity using mammalian cell lines (e.g., HEK293) to exclude non-specific toxicity .

- SAR Analysis : Synthesize analogs (e.g., varying tert-butyl or methyl groups) to correlate structure with activity .

What methodologies are recommended for resolving contradictions in crystallographic data during structure refinement of pyrazole derivatives?

Advanced Research Question

- Data Validation : Use SHELXL for refinement, checking for outliers in R-factors and electron density maps. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

- Twinned Data : Apply twin refinement protocols (e.g., HKLF 5 in SHELXL) for non-merohedral twinning. Compare alternative space groups to resolve ambiguity .

- Disorder Modeling : For flexible tert-butyl groups, refine split positions with constrained occupancy and thermal parameters. Use SQUEEZE to account for solvent voids .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites .

- Solvent Effects : Use COSMO-RS to simulate reaction energetics in polar aprotic solvents (e.g., DMF) and predict rate constants .

- Kinetic Studies : Validate predictions via experimental kinetics (e.g., monitoring SN2 reactions with alkyl halides by GC or NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.